Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Overview
Description
“Methyl 4-methoxy-2-(trifluoromethyl)benzoate” is a chemical compound . It is an ester .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H9F3O3 .Chemical Reactions Analysis
“this compound” is involved in the nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a boiling point of 94-95 °C/21 mmHg and a melting point of 13-14 °C . Its density is 1.268 g/mL at 25 °C .Scientific Research Applications
Photophysical Properties
- Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives exhibit unique luminescence properties in various solvents, with the methoxy group enhancing quantum yield in deep blue luminescence (Kim et al., 2021).
Chemical Synthesis
- 1,3-Bis(trifluoromethyl)benzene undergoes regioselective metalation and carboxylation, leading to the synthesis of various derivatives including methyl 4-methoxy-2,6-bis(trifluoromethyl)benzoate (Dmowski & Piasecka-Maciejewska, 1998).
Photopolymerization
- New benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including 4-methoxybenzoate esters, show rapid photopolymerization, expanding candidates for rapid photocure in thin film and coating applications (Avci et al., 1996).
Organic Synthesis
- Synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate explores its use as an intermediate in organic syntheses, with applications in pharmaceuticals and flavor industries (Popovski et al., 2010).
Nitroxide-Mediated Photopolymerization
- The compound functions as a photoiniferter in nitroxide-mediated photopolymerization, indicating its potential in advanced polymerization techniques (Guillaneuf et al., 2010).
Synthesis of Ethyl 2,4‐Dimethoxy-6‐Perfluoroalkyl‐Benzoates
- Involved in the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates via acyclic precursors, indicating its role in complex organic synthesis processes (Cao et al., 2010).
Mesomorphic Properties
- Studied for its effects on nematic-isotropic transition temperature in liquid crystals, relevant for display technologies (Matsunaga et al., 1998).
Process Optimization in Pharmaceutical Intermediates
- Used in the synthesis of intermediates for pharmaceuticals, with optimized reaction conditions improving overall yield (Xu et al., 2018).
Oxidations and Epoxidation Studies
- Employed in the epoxidation of enol ethers, demonstrating its utility in organic synthesis and reaction studies (Troisi et al., 1989).
Lipase-Catalyzed Esterification and Transesterification
- Involved in lipase-catalyzed reactions for the formation of long-chain alkyl benzoates, indicating its use in biocatalysis and green chemistry applications (Vosmann et al., 2008).
Singlet Molecular Oxygen Generation and Quenching
- Studied for its ability to generate and quench singlet molecular oxygen, relevant in photostabilization and material degradation research (Soltermann et al., 1995).
Optical Properties in Metal Complexes
- Analyzed for its role in modifying the optical properties of aluminum and zinc complexes, with applications in materials science and photoluminescence (Barberis & Mikroyannidis, 2006).
Metabolism Studies in Agriculture
- Investigated for its metabolism in crops like wheat and barley, important for understanding the environmental impact of agricultural chemicals (Anderson et al., 1989).
Mechanism of Action
Target of Action
Methyl 4-methoxy-2-(trifluoromethyl)benzoate is a chemical compound with the formula C10H9F3O3 It is often used as a reagent in organic synthesis , indicating that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known that the ester group in the compound is a powerful functional group transformation intermediate in organic synthesis . This suggests that the compound may interact with its targets through esterification reactions, among others.
Result of Action
As a reagent in organic synthesis, its primary effect is likely the transformation of other compounds through reactions with its ester group .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its stability may be influenced by storage conditions, with optimal stability typically achieved when stored in a dry environment at room temperature .
Safety and Hazards
Properties
IUPAC Name |
methyl 4-methoxy-2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-6-3-4-7(9(14)16-2)8(5-6)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWHVTUCXGRFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673221 | |
Record name | Methyl 4-methoxy-2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773875-67-5 | |
Record name | Methyl 4-methoxy-2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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